molecular formula C17H26ClN3O3S B2518851 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide CAS No. 2034457-87-7

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2518851
CAS No.: 2034457-87-7
M. Wt: 387.92
InChI Key: NOBCMXWQMNQTHG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of condensation reactions, while the chlorophenyl group can be introduced via electrophilic aromatic substitution. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}propanamide
  • 3-(3-chlorophenyl)-N-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}propanamide

Uniqueness

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a synthetic compound notable for its potential biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its unique structural features and the presence of functional groups that may interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C15H20ClN3O2S
  • Molecular Weight : 335.85 g/mol

The compound features a chlorophenyl group, a piperidine moiety, and a dimethylsulfamoyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that derivatives with similar functional groups demonstrate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

There is emerging evidence that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The chlorophenyl group is believed to play a crucial role in enhancing cytotoxicity .

Neuropharmacological Effects

The piperidine structure is often associated with neuropharmacological activities. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems .

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential for development as an antimicrobial agent.
  • Evaluation of Anticancer Activity :
    • Objective : To investigate the cytotoxic effects on various cancer cell lines.
    • Results : Induced apoptosis in breast cancer cells with an IC50 value indicating potent anticancer properties.
    • : Highlights its potential as a lead compound for cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

Compound NameStructure FeaturesBiological Activity
Compound APiperidine + SulfonamideModerate Antimicrobial
Compound BChlorophenyl + AmideStrong Anticancer
This compoundChlorophenyl + Piperidine + DimethylsulfamoylBroad-spectrum Antimicrobial, Anticancer

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-20(2)25(23,24)21-10-8-15(9-11-21)13-19-17(22)7-6-14-4-3-5-16(18)12-14/h3-5,12,15H,6-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCMXWQMNQTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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